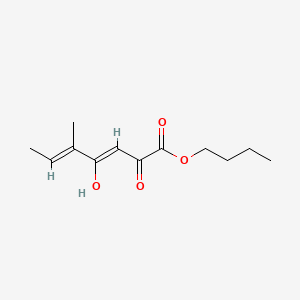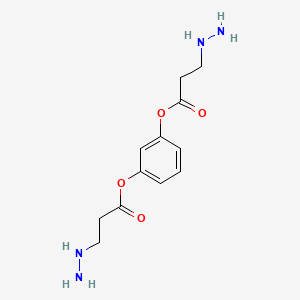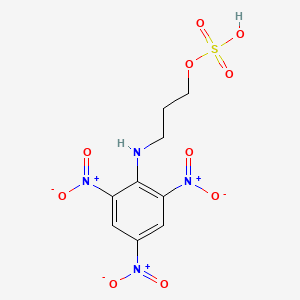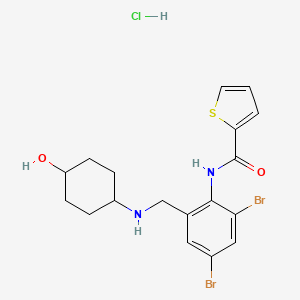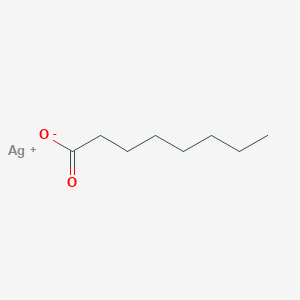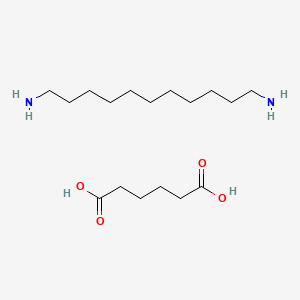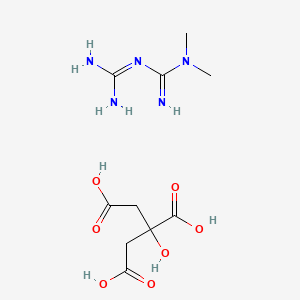
1,1-Dimethylbiguanide citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylbiguanide citrate, commonly known as metformin citrate, is a derivative of biguanide. It is widely recognized for its role as an oral antidiabetic drug, primarily used to manage type 2 diabetes mellitus. The compound is known for its ability to reduce blood glucose levels and improve insulin sensitivity without causing hypoglycemia.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethylbiguanide citrate can be synthesized through the reaction of dimethylamine with dicyandiamide, followed by the addition of citric acid. The reaction typically involves heating the reactants in an aqueous solution, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethylbiguanide citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the compound with altered nitrogen functionalities.
Substitution: Substituted derivatives with different alkyl or acyl groups.
Scientific Research Applications
1,1-Dimethylbiguanide citrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and coordination chemistry.
Biology: Investigated for its effects on cellular metabolism and signaling pathways.
Medicine: Widely studied for its antidiabetic properties and potential therapeutic effects in cancer, cardiovascular diseases, and aging.
Industry: Utilized in the production of pharmaceuticals and as a catalyst in various chemical reactions.
Mechanism of Action
The primary mechanism of action of 1,1-dimethylbiguanide citrate involves the activation of the AMP-activated protein kinase (AMPK) pathway. This activation leads to the inhibition of hepatic gluconeogenesis, resulting in reduced glucose production in the liver. Additionally, the compound enhances insulin sensitivity and increases peripheral glucose uptake. Other molecular targets include mitochondrial enzymes and various signaling pathways involved in cellular metabolism and inflammation .
Comparison with Similar Compounds
Phenformin: Another biguanide derivative with similar antidiabetic properties but higher risk of lactic acidosis.
Buformin: Similar to phenformin, used in the past for diabetes management but less commonly due to safety concerns.
Chlorhexidine: A biguanide compound used as an antiseptic and disinfectant.
Uniqueness: 1,1-Dimethylbiguanide citrate stands out due to its favorable safety profile, efficacy in lowering blood glucose levels, and additional therapeutic benefits in various diseases beyond diabetes. Its ability to activate the AMPK pathway and modulate mitochondrial function makes it a versatile compound in both clinical and research settings .
Properties
CAS No. |
94134-19-7 |
|---|---|
Molecular Formula |
C10H19N5O7 |
Molecular Weight |
321.29 g/mol |
IUPAC Name |
3-(diaminomethylidene)-1,1-dimethylguanidine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.C4H11N5/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-9(2)4(7)8-3(5)6/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1-2H3,(H5,5,6,7,8) |
InChI Key |
AFIHOTTTWXQFDO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)N=C(N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


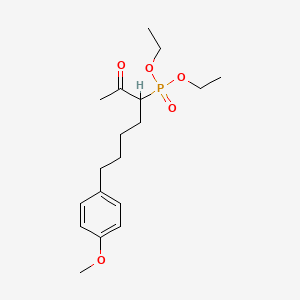




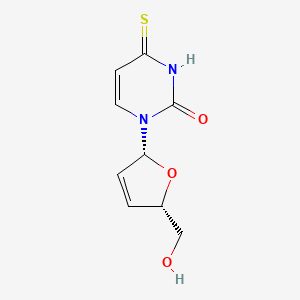
![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)
